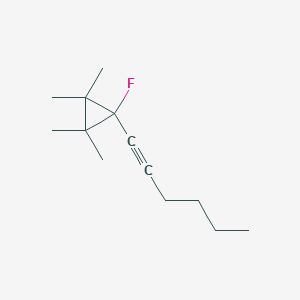
Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- is a complex organic compound characterized by a cyclopropane ring substituted with a fluoro group and a hexynyl group, along with four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an alkyne precursor with a fluoro-substituted carbene. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrocarbons or alcohols.
Applications De Recherche Scientifique
Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- exerts its effects involves interactions with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclopropane ring imparts strain, making the compound more reactive in certain chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropane, 1-chloro-1-(1-hexynyl)-2,2,3,3-tetramethyl-
- Cyclopropane, 1-bromo-1-(1-hexynyl)-2,2,3,3-tetramethyl-
- Cyclopropane, 1-iodo-1-(1-hexynyl)-2,2,3,3-tetramethyl-
Uniqueness
Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Numéro CAS |
511533-76-9 |
|---|---|
Formule moléculaire |
C13H21F |
Poids moléculaire |
196.30 g/mol |
Nom IUPAC |
1-fluoro-1-hex-1-ynyl-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C13H21F/c1-6-7-8-9-10-13(14)11(2,3)12(13,4)5/h6-8H2,1-5H3 |
Clé InChI |
UIKRBQXXVJCHJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1(C(C1(C)C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


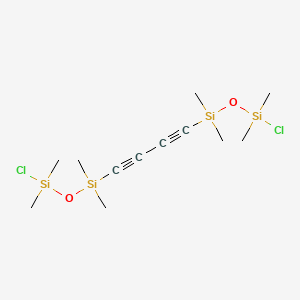
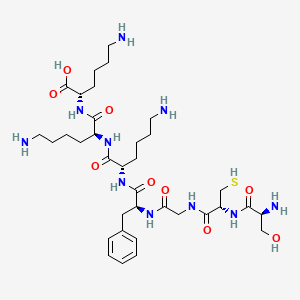
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
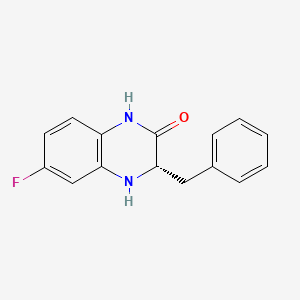
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
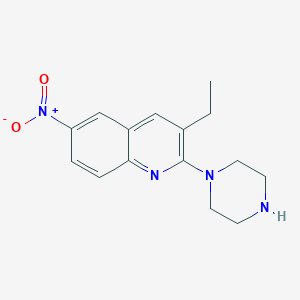
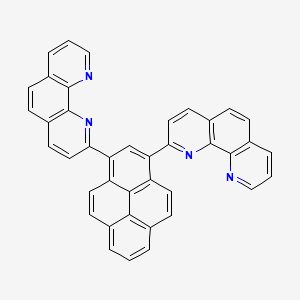
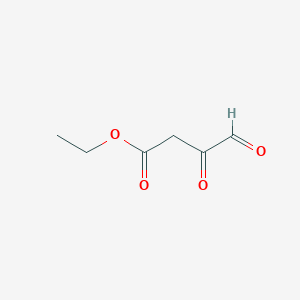
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)
